molecular formula C20H22N2O2 B5213282 N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide

Cat. No. B5213282
M. Wt: 322.4 g/mol
InChI Key: CAOQSICOCUZABO-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide is a compound that belongs to the family of benzoxazole derivatives. It has several applications in scientific research, including as a fluorescent probe for detecting protein aggregation and as a molecular probe for imaging amyloid plaques in Alzheimer's disease.

Scientific Research Applications

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide has several applications in scientific research. It has been used as a fluorescent probe for detecting protein aggregation in vitro and in vivo. It has also been used as a molecular probe for imaging amyloid plaques in Alzheimer's disease. Additionally, it has been used as a tool for investigating the mechanism of action of various compounds that interact with amyloid proteins.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide involves its binding to amyloid proteins. It has been shown to bind to amyloid proteins with high affinity and specificity. This binding results in a change in the fluorescence properties of the compound, which can be used to detect protein aggregation or to image amyloid plaques.
Biochemical and Physiological Effects
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide does not have any known biochemical or physiological effects. It is a non-toxic compound that has been shown to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide is its high affinity and specificity for amyloid proteins. This makes it a useful tool for detecting protein aggregation and imaging amyloid plaques. Additionally, it is a non-toxic compound that is safe for use in laboratory experiments.
One limitation of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental settings. Additionally, its fluorescence properties can be affected by pH and temperature, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide in scientific research. One direction is the development of new derivatives with improved solubility and fluorescence properties. Another direction is the use of the compound in the development of new diagnostic tools for Alzheimer's disease and other amyloid-related disorders. Additionally, the compound could be used in the development of new therapies for these diseases by targeting amyloid proteins. Overall, N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide has several potential applications in scientific research and holds promise for future developments in the field.

Synthesis Methods

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide can be synthesized using a multistep procedure. The first step involves the reaction of 3,4-dimethylaniline and 2-nitrobenzaldehyde to form 2-(3,4-dimethylphenyl)benzoxazole. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The final step involves the reaction of the amine group with pentanoyl chloride to form N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide.

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-5-6-19(23)21-16-9-10-18-17(12-16)22-20(24-18)15-8-7-13(2)14(3)11-15/h7-12H,4-6H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOQSICOCUZABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide

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